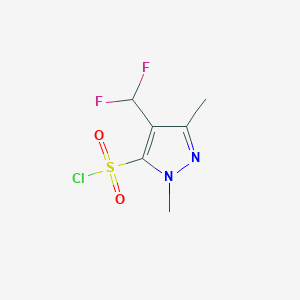

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWLECPLJSFUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the following steps:

Formation of the Pyrazole Core: The pyrazole ring is typically formed through the reaction of hydrazine with β-diketones or β-ketoesters.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents.

Sulfonylation: The sulfonyl chloride group is introduced through sulfonylation reactions, often using chlorosulfonic acid or similar reagents.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Derivatives with reduced sulfonyl chloride groups.

Substitution Products: Compounds with different substituents on the pyrazole ring.

Aplicaciones Científicas De Investigación

4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₇H₈ClF₂N₃O₂S. It features a difluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential applications in medicinal chemistry and agrochemicals.

Key Features and Properties

- Molecular Formula: C6H7ClF2N2O2S

- Molecular Weight: 244.65

- IUPAC Name: 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride

- Appearance: liquid

The compound is a pyrazole derivative, and research suggests that pyrazole derivatives exhibit a range of biological activities.

Synthesis

The synthesis of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride can be achieved through several methods. Common approaches include: Detailed synthesis methods not available in the provided search results.

Applications

The unique properties of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride make it suitable for various applications. Specific applications are not detailed in the provided search results.

Safety Information

Mecanismo De Acción

The mechanism by which 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exerts its effects involves its reactivity with various biological targets. The sulfonyl chloride group, in particular, is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound can interact with enzymes, potentially inhibiting or activating their activity.

Receptors: It may bind to receptors, influencing signal transduction pathways.

DNA: The compound can interact with DNA, affecting gene expression and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Difluoromethyl vs. Chloro

The chloro-substituted analog, 4-chloro-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride (C₆H₇Cl₂N₂O₂S, molecular weight 236.72 g/mol ), shares the same pyrazole core but replaces the difluoromethyl group with a chlorine atom at the 4-position . Key differences include:

- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than chlorine, altering the electronic environment of the pyrazole ring. This impacts reactivity in subsequent reactions, such as sulfonamide formation.

- Steric and Solubility Properties : The bulkier difluoromethyl group may reduce solubility in polar solvents compared to the chloro analog.

Table 1: Structural and Physicochemical Comparison

Halogen-Substituted Isostructural Derivatives

Evidence from isostructural compounds 4 and 5 (chlorophenyl- and fluorophenyl-substituted thiazoles) highlights how halogen substitutions influence crystal packing without altering molecular conformation . For example:

- 4 (chlorophenyl) and 5 (fluorophenyl) exhibit identical crystal structures but adjust lattice parameters to accommodate Cl vs. F atoms.

- This suggests that substituting halogens (e.g., Cl, F) in aromatic systems primarily affects intermolecular interactions (e.g., halogen bonding) rather than intramolecular geometry.

Comparison with Agrochemical Metabolites

The difluoromethyl group is also observed in metabolites of sulfentrazone, a herbicide. For instance, 3-desmethyl sulfentrazone (DMS) contains a difluoromethyl-substituted triazole ring, demonstrating the group’s stability under biological conditions .

Research Findings and Implications

Reactivity of Sulfonyl Chloride Group

The sulfonyl chloride moiety in 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is highly reactive toward amines and alcohols, enabling efficient synthesis of sulfonamides and sulfonate esters. This contrasts with sulfinyl analogs (e.g., fipronil, a sulfinyl pyrazole insecticide), where the sulfinyl group (-SO-) is less reactive but contributes to selective biological activity .

Actividad Biológica

4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₆H₇ClF₂N₂O₂S

- Molar Mass : 244.65 g/mol

- Structural Characteristics : The compound features a difluoromethyl group and a sulfonyl chloride functional group, which enhance its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that pyrazole derivatives, including 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, exhibit a spectrum of biological activities:

- Antiproliferative Activity : In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives tested against U937 cells demonstrated significant antiproliferative effects with varying IC50 values, suggesting potential use in cancer therapy .

- Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. Some studies highlight their effectiveness against specific pathogens, indicating their utility in treating infectious diseases .

- Anti-inflammatory Effects : Compounds within the pyrazole family have shown promising anti-inflammatory properties. Research indicates that they can inhibit key inflammatory pathways, making them candidates for treating inflammatory conditions .

The mechanism by which 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exerts its biological effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective binding to target proteins involved in various biological processes .

Synthesis Methods

The synthesis of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride can be achieved through several methods:

- Difluoromethylation Reactions : Utilizing difluorocarbene reagents to introduce the difluoromethyl group.

- Sulfonylation Reactions : The incorporation of the sulfonyl chloride moiety can be performed using various coupling agents under optimized reaction conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride with high purity?

- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, the pyrazole core can be sulfonated using chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative. Critical parameters include temperature control (e.g., maintaining 0–5°C during SOCl₂ addition to avoid side reactions) and stoichiometric excess of SOCl₂ to ensure complete conversion . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve methyl, difluoromethyl, and sulfonyl chloride groups. For example, the difluoromethyl group shows characteristic splitting in ¹⁹F NMR .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) confirms the planar pyrazole ring and sulfonyl chloride geometry. Hydrogen bonding between Cl and adjacent methyl groups may stabilize the crystal lattice .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₆H₈ClF₂N₂O₂S: Calc. 269.01, Found 269.02) .

Q. How does the difluoromethyl group influence the compound’s electronic properties?

- Methodological Answer : The electron-withdrawing nature of the difluoromethyl group reduces electron density on the pyrazole ring, as evidenced by computational studies (DFT). This increases electrophilicity at the sulfonyl chloride site, enhancing reactivity toward nucleophiles (e.g., amines in sulfonamide formation). Comparative studies with non-fluorinated analogs show lower Hammett σ values for difluoromethyl derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO of the sulfonyl chloride group correlates with its reactivity in cross-coupling reactions .

- Molecular Docking : Docking into enzyme active sites (e.g., carbonic anhydrase) reveals binding affinities. The sulfonyl chloride moiety may form hydrogen bonds with catalytic zinc ions, suggesting potential enzyme inhibition .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals, aiding in polymorph prediction .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer : Low yields during scale-up often arise from inefficient heat dissipation or impurities. Strategies include:

- Dropwise Addition : Controlled addition of SOCl₂ under ice-cold conditions minimizes exothermic side reactions .

- Microwave-Assisted Synthesis : Non-conventional methods improve reaction homogeneity and reduce time (e.g., 30 minutes at 80°C vs. 6 hours conventionally) .

- In Situ Monitoring : Use of FTIR or Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) .

Q. What are the implications of fluorine substitution on metabolic stability in agrochemical applications?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (cytochrome P450 enzymes). In pesticide analogs, fluorine substituents reduce soil half-life degradation by 20–40% compared to non-fluorinated analogs, as shown in EPA registration studies .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.